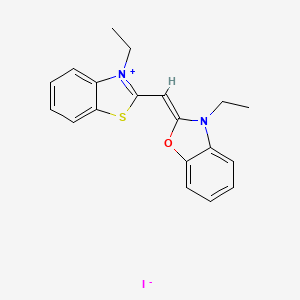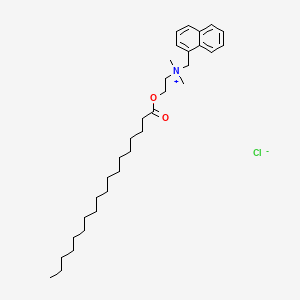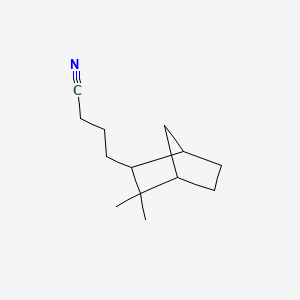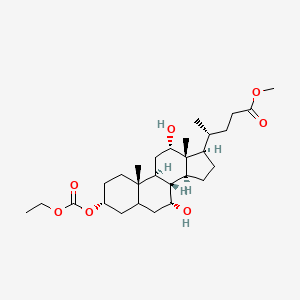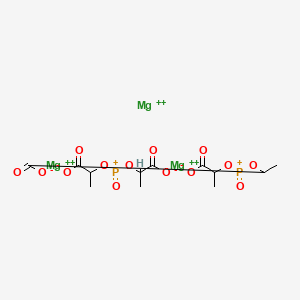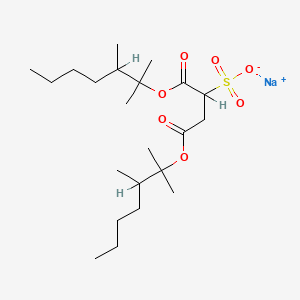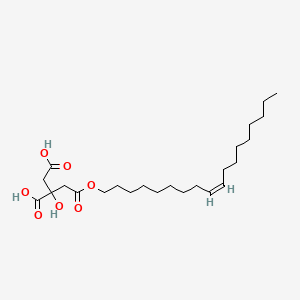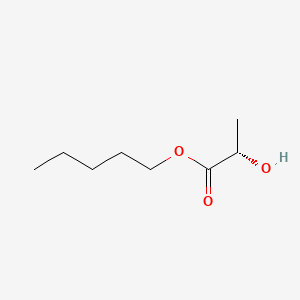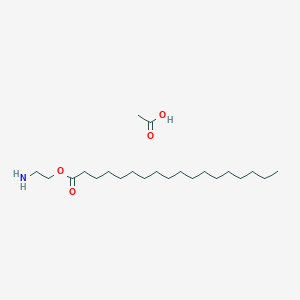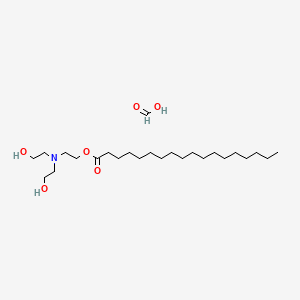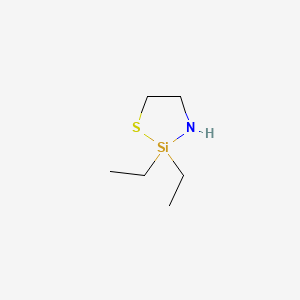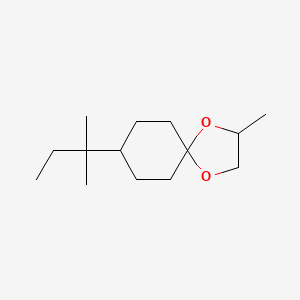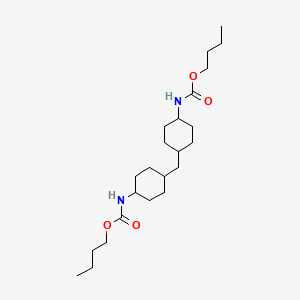
4,4'-Methylenebis(N-butoxycarbonylcyclohexanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) is a chemical compound with the molecular formula C23H42N2O4. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of polymers and as a reagent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) typically involves the reaction of cyclohexanamine derivatives with methylene bis(isocyanate) under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) involves continuous flow processes where the reactants are mixed and reacted in a series of reactors. This method ensures consistent quality and high yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used to introduce different functional groups into the compound.
Oxidation and Reduction: These reactions modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanamine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the butoxycarbonyl groups, making it less versatile in certain applications.
Polyether diamine: Used as a shale inhibitor but has different molecular properties compared to 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine).
Uniqueness
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) is unique due to its butoxycarbonyl groups, which enhance its reactivity and make it suitable for a broader range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
99305-42-7 |
|---|---|
Molekularformel |
C23H42N2O4 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
butyl N-[4-[[4-(butoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H42N2O4/c1-3-5-15-28-22(26)24-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)25-23(27)29-16-6-4-2/h18-21H,3-17H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
XPMSIFQMNOZZLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


